

"N-Benzoyl-(2R,3S)-3-phenylisoserine" CAS number 132201-33-3

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Compound of Interest

N-Benzoyl-(2R,3S)-3phenylisoserine

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N-Benzoyl-(2R,3S)-3-phenylisoserine: A Technical Guide

CAS Number: 132201-33-3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Benzoyl-(2R,3S)-3- phenylisoserine**, a pivotal molecule in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). This document consolidates essential information on its chemical and physical properties, synthesis, analytical characterization, and biological significance, tailored for professionals in the fields of chemical synthesis and drug development.

Core Concepts and Significance

N-Benzoyl-(2R,3S)-3-phenylisoserine is renowned as the C-13 side chain of Paclitaxel.[1] This side chain is crucial for the potent antitumor activity of Taxol.[2] The semi-synthesis of Paclitaxel predominantly involves the esterification of the protected baccatin III core with this synthetically accessible side chain.[3] This approach circumvents the challenges associated with the total synthesis of Paclitaxel and the low natural abundance of the final drug.[4] The (2R,3S) stereochemistry of the phenylisoserine moiety is essential for its biological function.



Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **N-Benzoyl-(2R,3S)-3-phenylisoserine** is presented below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	132201-33-3	[5]
Molecular Formula	C16H15NO4	[5]
Molecular Weight	285.29 g/mol	[5][6]
Melting Point	169-172 °C	[5][7]
Optical Activity	[α]20/D -40° (c = 1.0 in ethanol)	[5][7][8]
Appearance	White to off-white powder	
Solubility	DMSO: 52-57 mg/mL (approx. 182-200 mM)	[1][2]

Table 2: Spectroscopic Data

Technique	Data Summary	Reference(s)
¹ H NMR	Spectra available on PubChem.	[6]
¹³ C NMR	Spectra available on PubChem.	[6]
Mass Spectrometry	Precursor [M+H]+: 286.1076 m/z; Precursor [M+Na]+: 308.0891 m/z.	[6]

Synthesis and Experimental Protocols

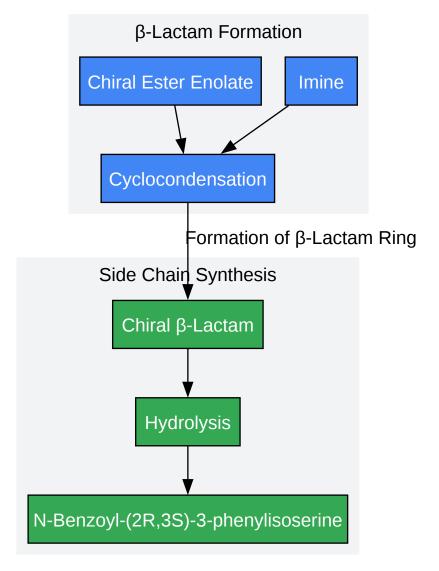


The asymmetric synthesis of **N-Benzoyl-(2R,3S)-3-phenylisoserine** is a critical step in the semi-synthesis of Paclitaxel. A prevalent and efficient method involves the chiral ester enolate-imine cyclocondensation to form a β -lactam intermediate, which is subsequently hydrolyzed to yield the desired product.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, which is illustrated in the workflow diagram below. This process emphasizes the generation of a chiral β -lactam precursor followed by its conversion to the final product.

General Synthesis Workflow of N-Benzoyl-(2R,3S)-3-phenylisoserine





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Caption: General synthesis workflow for **N-Benzoyl-(2R,3S)-3-phenylisoserine**.

Representative Experimental Protocol: Synthesis via β-Lactam Intermediate

This protocol is a representative example based on the widely cited ester enolate-imine cyclocondensation method.

Step 1: Formation of the β-Lactam

- A solution of a chiral lithium ester enolate is prepared in an anhydrous aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).
- An appropriate imine (e.g., derived from benzaldehyde and an amine) is added to the enolate solution.
- The reaction mixture is stirred at low temperature for a specified period to facilitate the cyclocondensation reaction, yielding the chiral 3-hydroxy-4-aryl-β-lactam.[9]
- The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography.

Step 2: N-Benzoylation

- The synthesized β -lactam is dissolved in a suitable solvent (e.g., dichloromethane).
- A base (e.g., pyridine or triethylamine) and benzoyl chloride are added to the solution.
- The reaction is stirred at room temperature until completion, leading to the formation of the N-benzoyl-β-lactam.
- The product is isolated and purified.

Step 3: Hydrolysis of the β -Lactam



- The N-benzoyl-β-lactam is subjected to hydrolysis under acidic or basic conditions to open the lactam ring.
- The resulting product, N-Benzoyl-(2R,3S)-3-phenylisoserine, is then purified by recrystallization or chromatography.

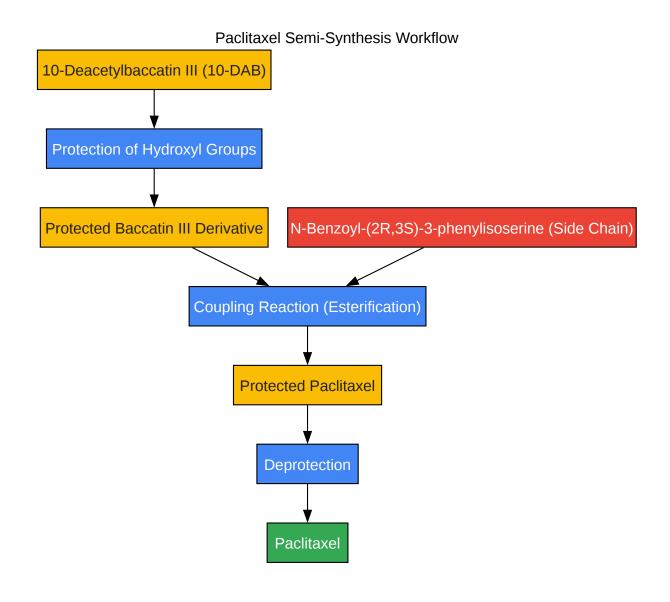
Role in Paclitaxel Semi-Synthesis

The primary application of **N-Benzoyl-(2R,3S)-3-phenylisoserine** is in the semi-synthesis of Paclitaxel. This involves the coupling of the side chain to a protected baccatin III core, a naturally abundant precursor.

Paclitaxel Semi-Synthesis Workflow

The following diagram illustrates the key steps in the semi-synthesis of Paclitaxel, highlighting the crucial role of the phenylisoserine side chain.





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Caption: Workflow for the semi-synthesis of Paclitaxel.

Representative Experimental Protocol: Coupling with Baccatin III Derivative

This is a generalized protocol for the esterification step.



- A protected baccatin III derivative (e.g., 7-O-triethylsilyl baccatin III) is dissolved in an anhydrous solvent such as toluene or THF.
- N-Benzoyl-(2R,3S)-3-phenylisoserine (or an activated form of it) and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)) are added to the solution.
- The reaction mixture is stirred at room temperature or with gentle heating until the esterification is complete, as monitored by techniques like TLC or HPLC.
- The coupled product, a protected Paclitaxel derivative, is then purified.
- The protecting groups are subsequently removed under appropriate conditions to yield Paclitaxel.

Biological Activity

While the primary biological relevance of **N-Benzoyl-(2R,3S)-3-phenylisoserine** is as a component of Paclitaxel, some studies have investigated its intrinsic biological activities.

Table 3: Reported Biological Activities

Activity Type	Description	Reference(s)
Cytotoxicity	Exhibited cytotoxic properties. One study reported 62% inhibition of B16 melanoma cell proliferation at a concentration of 42 μM.	[1][10]
Antiviral Activity	Reported to have antiviral effects.	[1]
Immunomodulatory Activity	Shown to possess immunomodulatory capabilities.	[1]



Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

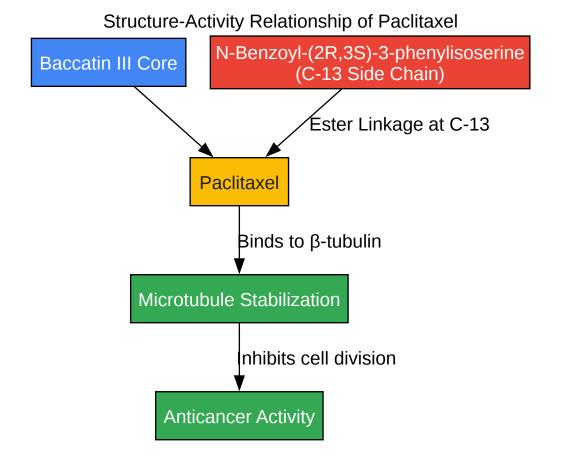
The following is a standard protocol for assessing the cytotoxicity of a compound against a cancer cell line, such as B16 melanoma.

- Cell Culture: B16 melanoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: N-Benzoyl-(2R,3S)-3-phenylisoserine is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to various concentrations.
 The cells are treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
 The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Logical Relationships

The interplay between the structural components of Paclitaxel and its biological activity is a key concept in its drug development.





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Caption: Logical diagram of Paclitaxel's structure-activity relationship.

Conclusion

N-Benzoyl-(2R,3S)-3-phenylisoserine is a molecule of immense importance in medicinal chemistry and pharmaceutical manufacturing. Its efficient asymmetric synthesis and its role as the key side chain for the semi-synthesis of Paclitaxel have been instrumental in making this vital anticancer drug more accessible. This technical guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and developers in the field. Further research into novel synthetic routes and the exploration of the intrinsic biological activities of this and related compounds may open new avenues for drug discovery.



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